Chemical Structure Analysis of Trimethyl(4-nitrobenzyl)ammonium Tetrafluoroborate
Chemical Structure Analysis of Trimethyl(4-nitrobenzyl)ammonium Tetrafluoroborate
Executive Summary
This guide provides a comprehensive structural and analytical framework for Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate (CAS: 252280-73-2).[1] As a quaternary ammonium salt featuring a highly electron-deficient nitrobenzyl moiety and a non-coordinating tetrafluoroborate anion, this compound presents unique challenges in characterization and stability profiling.[1] This document outlines the theoretical molecular properties, spectroscopic signatures (NMR, IR, MS), and rigorous purity assessment protocols required for its use in high-precision organic synthesis and supramolecular chemistry.[1]
Molecular Composition & Theoretical Properties[1]
Understanding the fundamental physicochemical constants is the first step in any rigorous analytical workflow.[1] The presence of the tetrafluoroborate anion (
| Property | Specification |
| IUPAC Name | |
| Common Name | Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate |
| CAS Number | 252280-73-2 |
| Molecular Formula | |
| Molecular Weight | 282.04 g/mol |
| Cation Mass | 195.24 Da ( |
| Anion Mass | 86.80 Da ( |
| Physical State | White to off-white crystalline solid |
| Solubility | High: Acetonitrile, DMSO, DMF; Low: Diethyl ether, Hexanes |
Synthesis Context & Impurity Profiling
To analyze a sample effectively, one must understand its origin.[1] The synthesis typically follows a Menshutkin reaction or an Anion Exchange pathway.[1] Each introduces specific impurity risks that the analytical protocol must detect.
Synthesis Pathways
-
Direct Quaternization : Reaction of 4-nitrobenzyl bromide with trimethylamine, followed by anion exchange (e.g., using
or ).[1] -
Methylation : Reaction of 4-nitrobenzyl dimethylamine with a methylating agent (e.g., Trimethyloxonium tetrafluoroborate).[1]
Critical Impurities[1]
-
Precursor Halides : Residual bromide/chloride from the starting benzyl halide (detectable via Silver Nitrate test or Ion Chromatography).[1]
-
Free Amines : Unreacted trimethylamine or degradation products (detectable via pH analysis or GC-MS).[1]
-
Hydrolysis Products : 4-Nitrobenzyl alcohol (if exposed to moisture/base).[1]
Visualization: Synthesis & Impurity Logic
Figure 1: Synthesis workflow highlighting the origin of critical impurities (halides and amines) that necessitate specific analytical checks.
Spectroscopic Analysis Protocols
This section details the expected spectral data. As a Senior Scientist, rely on these specific shifts to validate structural integrity.
Nuclear Magnetic Resonance (NMR)
The
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| Aromatic (Ortho to | 8.30 – 8.40 | Doublet ( | 2H | Deshielded by |
| Aromatic (Meta to | 7.80 – 7.90 | Doublet ( | 2H | Deshielded by cationic center, but less than ortho protons.[1] |
| Benzylic | 4.60 – 4.75 | Singlet | 2H | Significant deshielding due to direct attachment to |
| Trimethyl Ammonium | 3.05 – 3.15 | Singlet | 9H | Characteristic strong singlet for |
Validation Check : The integration ratio must be exactly 2:2:2:9 . Any deviation in the 3.0-3.5 region suggests residual trimethylamine or solvent contamination.[1]
Vibrational Spectroscopy (FT-IR)
The infrared spectrum confirms the functional groups and the counter-ion identity.[1]
-
Method : ATR (Attenuated Total Reflectance) or KBr Pellet.[1]
-
C-H Stretch : ~3000-2900 cm
(Weak, Alkyl/Aromatic). -
Nitro Group (
) : -
Tetrafluoroborate (
) : -
C=C Aromatic : ~1600 cm
.
Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) in Positive Mode is the gold standard for quaternary ammonium salts.[1]
-
Target Ion (
) : 195.1 (Cation only).[1] -
Anion Check (Negative Mode) :
87.0 ( ). -
Fragmentation : High collision energy may show loss of trimethylamine (
, 59 Da) to yield the 4-nitrobenzyl carbocation ( 136).[1]
Quality Control & Purity Assessment
A single analytical method is insufficient.[1] We employ an orthogonal approach combining HPLC for organic purity and IC for ionic purity.[1]
HPLC Method (Reverse Phase)
Standard C18 columns often fail to retain quaternary ammonium salts due to charge repulsion.[1] Use an Ion-Pairing Reagent .[1]
-
Column : C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase A : Water + 0.1% Trifluoroacetic acid (TFA) or 10mM Octanesulfonic acid (Ion pairing).[1]
-
Mobile Phase B : Acetonitrile.[1]
-
Gradient : 5% B to 95% B over 15 min.
-
Detection : UV at 270 nm (Nitrobenzyl chromophore).[1]
Ion Chromatography (IC)
Crucial for quantifying the efficiency of the halide-to-tetrafluoroborate exchange.[1]
-
Objective : Quantify residual Bromide (
) or Chloride ( ).[1] -
Limit : < 0.5% w/w Halide content is the standard for "Electrochemical Grade".[1]
Visualization: Analytical Workflow
Figure 2: The "Self-Validating" analytical workflow. Identity is triangulated via NMR/IR/MS, while purity is rigorously defined by HPLC and IC.[1]
Safety & Handling
-
Hazards : Causes skin irritation (H315), serious eye irritation (H319).[1]
-
Stability : Hygroscopic.[1][2] Store under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or caking.[1]
-
Thermal : Avoid temperatures >150°C; quaternary ammonium tetrafluoroborates can decompose releasing
and alkyl fluorides.[1]
References
-
National Center for Biotechnology Information . (2023). PubChem Compound Summary for CID 12621, Tetramethylammonium tetrafluoroborate. (Used for general cation/anion spectral comparisons).[1] Retrieved from [Link]
